2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol
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Overview
Description
2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. The compound is characterized by the presence of a benzimidazole ring fused with a butanol moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the reaction of o-phenylenediamine with butanone in the presence of an acid catalyst to form the benzimidazole ring. The resulting intermediate is then subjected to reduction to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-purity starting materials to achieve high yields and product purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while alkylation or arylation can be performed using alkyl or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(1H-Benzo[d]imidazol-2-yl)butan-2-one or 2-(1H-Benzo[d]imidazol-2-yl)butanoic acid.
Reduction: Formation of 2-(1H-Dihydrobenzo[d]imidazol-2-yl)butan-2-ol.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol is primarily related to its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or nucleic acids in microorganisms, leading to cell death. In anticancer applications, it may interfere with cell signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzo[d]imidazol-2-yl)ethanol
- 2-(1H-Benzo[d]imidazol-2-yl)propane
- 2-(1H-Benzo[d]imidazol-2-yl)butanoic acid
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol is unique due to the presence of both the benzimidazole ring and the butanol moiety, which confer specific chemical and biological properties. The hydroxyl group in the butanol moiety allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry. Additionally, the benzimidazole ring is known for its broad range of biological activities, making this compound a valuable candidate for drug development and other applications.
Properties
CAS No. |
59336-53-7 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-3-11(2,14)10-12-8-6-4-5-7-9(8)13-10/h4-7,14H,3H2,1-2H3,(H,12,13) |
InChI Key |
CBPQXTXPILTUNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NC2=CC=CC=C2N1)O |
Origin of Product |
United States |
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